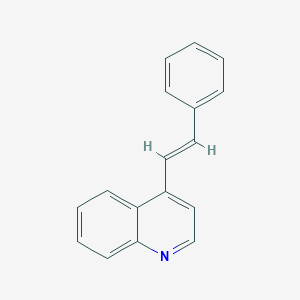

Quinoline, 4-styryl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Quinoline, 4-styryl- is a useful research compound. Its molecular formula is C17H13N and its molecular weight is 231.29 g/mol. The purity is usually 95%.

The exact mass of the compound Quinoline, 4-styryl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20242. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Quinoline, 4-styryl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinoline, 4-styryl- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antitumor Activity

4-styrylquinoline derivatives have been extensively studied for their antitumor properties. A series of 2-styrylquinolines have shown promising results against various cancer cell lines. For instance, compounds derived from 2-styryl-4-aminoquinoline exhibited potent antiproliferative activity comparable to established drugs like gefitinib against lung, colon, and liver cancers . The mechanism of action often involves the inhibition of the epidermal growth factor receptor (EGFR), making these compounds valuable in targeted cancer therapies .

Neuroprotective Effects

Research indicates that quinoline derivatives may also play a role in treating neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. The structural diversity of these compounds allows for the exploration of their neuroprotective effects through various mechanisms, including the modulation of neurotransmitter systems and reduction of oxidative stress .

Antimicrobial Properties

The antimicrobial potential of 4-styrylquinoline has been highlighted in multiple studies. These compounds have shown activity against various bacterial strains and may serve as lead compounds for developing new antibiotics. Their efficacy is often linked to their ability to disrupt bacterial cell membranes or inhibit critical metabolic pathways .

Synthetic Methodologies

Multicomponent Reactions (MCRs)

The synthesis of 4-styrylquinolines typically involves multicomponent reactions (MCRs), which allow for the efficient assembly of complex structures in a single step. Recent advancements in MCR techniques have facilitated the rapid generation of quinoline derivatives with diverse functional groups, enhancing their biological activities .

Novel Synthetic Routes

Innovative synthetic routes have been developed to create structurally diverse 2,4-bis(styryl)quinoline derivatives. These methods not only improve yield but also allow for the incorporation of various substituents that can enhance biological activity. For example, a one-pot synthesis approach has been reported for creating novel 2,4-bis(styryl)quinolines with significant antitumor activity .

Case Studies and Research Findings

Case Study: Antitumor Activity Evaluation

A study evaluated a series of synthesized 2-styrylquinolines for their antitumor activity using MTT assays on HepG2 and HCT116 cell lines. The results demonstrated that specific derivatives exhibited strong cytotoxic effects, with IC50 values indicating potent antitumor potential . This underscores the importance of structural modifications in enhancing efficacy.

Case Study: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of quinoline derivatives in models of neurodegeneration. The findings suggested that certain modifications to the quinoline structure could significantly improve neuroprotective outcomes, providing insights into designing new therapeutic agents for neurodegenerative diseases .

Eigenschaften

CAS-Nummer |

4594-84-7 |

|---|---|

Molekularformel |

C17H13N |

Molekulargewicht |

231.29 g/mol |

IUPAC-Name |

4-[(E)-2-phenylethenyl]quinoline |

InChI |

InChI=1S/C17H13N/c1-2-6-14(7-3-1)10-11-15-12-13-18-17-9-5-4-8-16(15)17/h1-13H/b11-10+ |

InChI-Schlüssel |

LAAWYSBJZGYHRT-ZHACJKMWSA-N |

SMILES |

C1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23 |

Isomerische SMILES |

C1=CC=C(C=C1)/C=C/C2=CC=NC3=CC=CC=C23 |

Kanonische SMILES |

C1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.